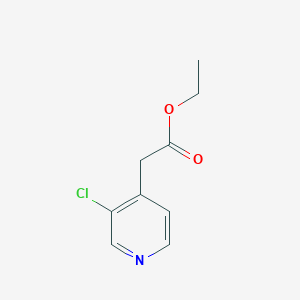

Ethyl 2-(3-chloropyridin-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-chloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHJNDLCWFYFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303022 | |

| Record name | Ethyl 3-chloro-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236306-08-3 | |

| Record name | Ethyl 3-chloro-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236306-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-chloropyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Functionalization of 3-Chloropyridine Derivatives

One prevalent method involves the initial synthesis of chloropyridine intermediates, followed by nucleophilic substitution or coupling reactions to introduce the acetyl moiety. For example, a typical route begins with 3-chloropyridine, which undergoes selective substitution at the 4-position, often via electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr), facilitated by activating groups or reaction conditions.

- In a study published in the Journal of Chemical Pharmaceutical Bulletin, 2021, a multi-step synthesis was employed starting from commercially available acetophenone, which was converted into a key intermediate through a series of reactions including thiourea addition, acylation, and functionalization steps. The intermediate was then coupled with pyridine derivatives to yield the target ester.

Another common approach involves condensation reactions between substituted pyridin-2-amines and aldehydes, followed by esterification. This method allows for the introduction of the pyridinyl group at specific positions, often under mild conditions.

- A method described in RSC Medicinal Chemistry involved reacting substituted pyridin-2-amine with pyridine-2-carbaldehyde in methanol, with subsequent steps to introduce the ester functionality. This approach is advantageous for regioselective synthesis, especially when aiming for specific substitution patterns.

Coupling Reactions Using Palladium Catalysts

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald–Hartwig couplings, are extensively used to attach the pyridinyl moiety to the ester precursor.

- In a 2020 study, the Buchwald–Hartwig reaction was employed to couple piperazine derivatives with pyridine cores, which could be adapted to synthesize Ethyl 2-(3-chloropyridin-4-yl)acetate by selecting appropriate coupling partners and conditions.

Esterification of Carboxylic Acid Precursors

The final step often involves esterification of the corresponding carboxylic acid, which can be achieved via reaction with ethanol in the presence of catalysts like sulfuric acid or using carbodiimide coupling agents.

- Microwave-assisted esterification using acetic anhydride and ethanol under controlled conditions has been reported to significantly improve yields and reduce reaction times, as demonstrated in recent synthesis studies.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Hydrolysis: The major products are 3-chloropyridine-4-carboxylic acid and ethanol.

Reduction: Reduction products vary based on the specific reducing agent and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Precursor for Biologically Active Compounds : Ethyl 2-(3-chloropyridin-4-yl)acetate serves as a vital building block in synthesizing various pharmaceuticals. Its derivatives have shown promise in enhancing cognitive functions and treating infections due to their antimicrobial properties .

- Potential Antimicrobial Activity : Studies indicate that derivatives exhibit moderate activity against pathogens like Chlamydia trachomatis, suggesting their utility in developing new antibiotics.

2. Material Science

- Optical Properties : The compound has been investigated for its unique optical characteristics, which may be leveraged in developing advanced materials with specific functionalities.

3. Biological Research

- Interaction with Biological Targets : Research has shown that this compound interacts with cytochrome P450 enzymes, indicating its relevance in drug metabolism and potential drug-drug interactions .

- Cognitive Enhancement Studies : Certain derivatives have been linked to improved learning and memory capabilities in animal models, highlighting their potential in cognitive therapies.

Case Studies and Research Findings

1. Antichlamydial Activity Study

- A study demonstrated that this compound derivatives significantly reduced chlamydial inclusion sizes in treated cells compared to controls. This suggests a disruption of the pathogen's lifecycle, supporting its potential as an antichlamydial agent.

2. In Vivo Studies

- Animal models treated with this compound showed promising results in reducing infection rates without observable side effects, indicating its potential for clinical applications.

3. Mechanistic Insights

- Further investigations revealed that the compound might interfere with proteolytic pathways critical for bacterial survival, aligning with findings from related compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(3-chloropyridin-4-yl)acetate belongs to a class of heterocyclic esters with pyridine or related aromatic cores. Below is a detailed comparison with structurally and functionally related compounds:

Pyridine-Based Ethyl Acetates

- Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8) Structure: Combines a pyridine ring (chlorine at position 6) with a triazole moiety. Applications: Used in pesticide formulations due to its heterocyclic diversity.

(E)-Methyl 3-(4-Chloropyridin-3-yl)acrylate

- Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0) Structure: Includes an amino group on the acetate chain, forming a hydrochloride salt. Key Differences: The amino group enhances solubility in polar solvents, while the salt form improves stability for pharmaceutical use .

Pyrimidine and Imidazole Derivatives

- Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate Structure: Pyrimidine core with a thioether-linked acetate. This compound demonstrated antiproliferative activity in cancer cell lines .

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate

Piperidine and Thiophene Analogues

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride

- 3-Cyano-6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)pyridin-2-yl 2-Chloroacetate Structure: Pyridine fused with thiophene and naphthalene groups. Key Differences: Extended conjugation and bulky substituents enhance UV absorption, making it suitable for optoelectronic materials .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Collision Cross-Section (CCS) : this compound exhibits a CCS of 139.2 Ų ([M+H]⁺), lower than bulkier analogs like triazole derivatives, indicating a more compact structure .

- Solubility: The hydrochloride salt of the amino-substituted analog shows higher aqueous solubility compared to the non-ionic parent compound .

Biological Activity

Ethyl 2-(3-chloropyridin-4-yl)acetate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₀ClN₁O₂

- Molecular Weight : 199.63 g/mol

- Structure : Contains a chlorinated pyridine ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to potential drug-drug interactions.

- Receptor Binding : It has been shown to modulate receptor activities, particularly in the context of cognitive enhancement. This suggests that it may influence neurotransmitter systems related to learning and memory.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Cognitive Enhancement : Studies have demonstrated that derivatives of this compound can enhance learning and memory in animal models, suggesting applications in cognitive therapies.

- Antimicrobial Properties : Some derivatives have shown selective activity against bacterial pathogens, indicating potential use in developing new antimicrobial agents .

- Antichlamydial Activity : Research has indicated that certain structural modifications can enhance the compound's effectiveness against Chlamydia species .

Cognitive Enhancement

In a study involving rodents, this compound derivatives were administered to evaluate their effects on learning and memory. The results indicated a significant improvement in performance on memory tasks compared to control groups, suggesting potential for therapeutic use in cognitive disorders.

Antimicrobial Activity

A series of derivatives based on this compound were tested against various bacterial strains. The findings revealed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 64 μg/mL, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-(6-chloropyridin-2-yl)acetate | 174666-22-9 | Similar structure with different chlorination |

| Methyl 2-(6-chloropyridin-2-yl)acetate | 161807-18-7 | Variation in alkyl group affecting reactivity |

| Ethyl 2-(3-bromopyridin-4-yl)acetate | 174666-22-X | Bromine substitution influencing biological activity |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-chloropyridin-4-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions. For example, describes a reflux-based procedure using ethanol, sodium acetate, and chloroacetamide derivatives. To optimize yield:

- Use anhydrous conditions to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol-dioxane mixtures) to remove byproducts .

- Control stoichiometry (1:1 molar ratio of reactants) and temperature (reflux at ~78°C for ethanol).

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : Analyze and NMR for pyridine ring protons (δ 7.5–8.5 ppm) and ester carbonyl signals (δ 165–175 ppm).

- GC-MS : Identify molecular ion peaks (e.g., m/z ≈ 229 for [M]) and fragment patterns (e.g., loss of –OEt group) as in .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment () .

Q. What solvent systems are effective for purification and crystallization?

Methodological Answer:

- Recrystallization : Ethanol-dioxane (1:2) mixtures yield high-purity crystals () .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (30–50% gradient) for polar impurities.

- Storage : Keep at –20°C in sealed containers to prevent ester hydrolysis () .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Q. How do computational methods predict reactivity and supramolecular interactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution at the chloropyridinyl group.

- Molecular Docking : Screen bioactivity by docking into enzyme active sites (e.g., acetylcholinesterase) using PubChem 3D conformers () .

- Intermolecular Interaction Analysis : Use CrystalExplorer to map Hirshfeld surfaces for π-π stacking or halogen bonding () .

Q. How to address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests a planar conformation but X-ray shows puckering:

- Verify crystallographic thermal parameters (B factors) for disorder.

- Re-examine NMR coupling constants (e.g., ) for dynamic effects.

- Perform variable-temperature NMR to detect conformational flexibility () .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.